3-Chloromethyl-5-nitrosalicylaldehyde

Catalog No.
S1520349
CAS No.
16644-30-7
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloromethyl-5-nitrosalicylaldehyde

CAS Number

16644-30-7

Product Name

3-Chloromethyl-5-nitrosalicylaldehyde

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2

InChI Key

VPZKJFJWKLYFQD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]

Hyper Cross-linked Polymers (HCPs)

Summary: This compound may be used in the synthesis of HCPs, which are porous materials with a wide range of applications due to their high surface area and porosity .

Methods: Synthesis often involves Friedel-Craft reactions, post-crosslinking of polymer precursors, or direct poly-condensation of functional monomers .

Results: The resulting HCPs can exhibit properties like efficient adsorption, low density, and high thermal and chemical stability .

Environmental Pollution Control

Summary: Potential use in the treatment of pollutants or as a component in environmental remediation strategies.

Methods: Could involve the compound in adsorption processes or in the degradation of harmful substances.

Results: Reduction in pollutant levels and improvement in environmental quality.

3-Chloromethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of approximately 215.59 g/mol. It features a chloromethyl group and a nitro group attached to a salicylaldehyde backbone, making it a notable member of the salicylaldehyde derivatives. The compound is typically a yellowish solid at room temperature and is soluble in organic solvents like ethanol and acetone, but less soluble in water .

Currently, there is no documented information on the specific mechanism of action of 3-Chloromethyl-5-nitrosalicylaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.
, including:

  • Nitration: The introduction of the nitro group is achieved through electrophilic aromatic substitution, where nitrating agents react with 5-chloromethylsalicylaldehyde to form 3-chloromethyl-5-nitrosalicylaldehyde.
  • Reduction: Under reducing conditions, the nitro group can be converted to an amine, which alters the compound's reactivity and potential applications.
  • Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, leading to the formation of imines or other derivatives.

Research indicates that 3-Chloromethyl-5-nitrosalicylaldehyde exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory properties and potential applications in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression .

The synthesis of 3-Chloromethyl-5-nitrosalicylaldehyde primarily involves:

  • Chloromethylation: Starting with 5-nitrosalicylaldehyde, chloromethylation can be performed using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Nitration: The chloromethylated product undergoes nitration, typically using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position .
text
5-Nitrosalicylaldehyde + Chloromethyl methyl ether → 3-Chloromethyl-5-nitrosalicylaldehyde

3-Chloromethyl-5-nitrosalicylaldehyde finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Employed in studies related to chemical reactivity and mechanism exploration.
  • Agriculture: Investigated for potential use as a pesticide or herbicide due to its biological activity against specific pests .

Interaction studies have shown that 3-Chloromethyl-5-nitrosalicylaldehyde interacts with various biological targets. Its ability to inhibit certain enzymes has been documented, suggesting potential pathways for drug development. Additionally, its interactions with metal ions have been explored for applications in coordination chemistry .

Several compounds share structural similarities with 3-Chloromethyl-5-nitrosalicylaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-NitrosalicylaldehydeLacks chloromethyl groupMore soluble in water; different biological activity
4-ChlorosalicylaldehydeContains a chlorine atom at position 4Different reactivity patterns compared to 3-position
SalicylaldehydeNo nitro or chloromethyl groupsBasic structure; widely used in organic synthesis
3-NitrosalicylaldehydeNitrogen at position 3Different pharmacological properties

These compounds demonstrate variations in biological activity, solubility, and reactivity due to differences in their functional groups and positions.

XLogP3

1.8

Other CAS

16644-30-7

Wikipedia

3-Chloromethyl-5-nitrosalicylaldehyde

Dates

Modify: 2023-08-15

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